Thiazole-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of thiazole-2-carboxylic acid and its derivatives has been the focus of several studies. One approach involves the one-pot synthesis of 2,4-disubstituted thiazoles from carboxylic acids or anhydrides, demonstrating an efficient method for generating these compounds. This method was further applied in the total synthesis of the natural product cystothiazole C, highlighting its utility in complex molecule construction (Liu et al., 2014). Another notable synthesis involves the use of β-azido disulfides and carboxylic acids in a one-pot procedure, yielding desired thiazolines with good to excellent yields (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazole-2-carboxylic acid derivatives is characterized by the presence of a thiazole ring, which significantly influences their chemical behavior and biological activities. Detailed structural elucidation has been performed using various spectroscopic techniques, including melting points, IR, 1H NMR, 13C NMR, and HRMS or elemental analysis, to confirm the identities of synthesized compounds (Li et al., 2015).
Scientific Research Applications
Synthesis and Biological Activities : Thiazole derivatives exhibit significant biological activities, including fungicidal and antiviral properties. For instance, novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives have been synthesized, showing good fungicidal activity and effectiveness against Tobacco Mosaic Virus (TMV) in various models (Li Fengyun et al., 2015).
Antimicrobial Activity : Thiazole derivatives demonstrate moderate antibacterial activity against various bacteria, fungi, and yeast. Compounds such as 2-(pyrrolidinyl)thiazole-4-carboxylic acid have been synthesized using amino acids like alanine, valine, and proline, showing potential in combating microbial infections (M. Stanchev et al., 1999).
Chemical Synthesis Methods : Efficient strategies for synthesizing various thiazole derivatives have been developed. For example, a method for synthesizing 2-acyl benzothiazoles/thiazoles using N,N'-carbonyldiimidazole activated carboxylic acids has been described, offering easy access to these compounds (Tonghui Huang et al., 2019).
Coordination Polymers : Thiazole-5-carboxylic acid has been used to construct copper coordination polymers, demonstrating interesting properties such as structural transformation upon dehydration (Natthaya Meundaeng et al., 2017).
Drug Discovery : Thiazole derivatives are valuable as building blocks in drug discovery. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been described, offering new possibilities in medicinal chemistry (Martina Durcik et al., 2020).
Bioactivity : 2-Acetylthiazole-4-carboxylic acid has been identified in various organisms, suggesting its role as a coenzyme due to its widespread occurrence and chemical structure (R. White, 1990).
Corrosion Inhibition : Thiazole derivatives have been studied as corrosion inhibitors. For instance, thiazole hydrazones have shown potential in protecting mild steel against corrosion in acid media (Turuvekere K. Chaitra et al., 2016).
Vibrational Spectra Study : The vibrational spectra of thiazole-2-carboxylic acid and its ion have been investigated, aiding in the understanding of its molecular structure (J. Pérez-peña et al., 1988).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-5-1-2-8-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJVLVRYLIMQVDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376402 | |
Record name | Thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-2-carboxylic acid | |
CAS RN |
14190-59-1 | |
Record name | Thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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